molecular formula C15H22F2N2O2 B13859538 1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine

1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine

カタログ番号: B13859538
分子量: 300.34 g/mol
InChIキー: IREIMYRIFHIJAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime (commonly termed Desfluorofluvoxamine or Defluoro fluvoxamine) is a structural analogue of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. It features a difluoromethyl group (-CF₂H) at the para position of the phenyl ring, replacing the trifluoromethyl group (-CF₃) in fluvoxamine. The compound retains the 5-methoxy-pentanone backbone and the O-(2-aminoethyl)oxime moiety critical for SSRI activity . Its molecular formula is C₁₅H₂₂F₂N₂O₂, with a molecular weight of 324.35 g/mol (calculated). Desfluorofluvoxamine is primarily studied as a pharmaceutical impurity or metabolite of fluvoxamine, with implications for drug quality control and pharmacokinetic profiling .

特性

分子式

C15H22F2N2O2

分子量

300.34 g/mol

IUPAC名

2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3

InChIキー

IREIMYRIFHIJAG-UHFFFAOYSA-N

正規SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F

製品の起源

United States

準備方法

Preparation Methods Analysis

Preparation of 5-Methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one

Raw Materials and Initial Steps
  • The starting material is typically 4-(difluoromethyl)benzoyl chloride, prepared from 4-(difluoromethyl)benzoic acid by chlorination with thionyl chloride.
  • 4-Methoxybutylmagnesium halide (a Grignard reagent) is prepared from 1-halo-4-methoxybutane and magnesium chips in anhydrous ether solvent.
Grignard Reaction and Ketone Formation
  • The Grignard reagent is slowly added to a solution of 4-(difluoromethyl)benzoyl chloride in anhydrous solvent under stirring and inert atmosphere.
  • The molar ratio of Grignard reagent to acid chloride is maintained between 1:1 and 1.2:1.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures for about 3 hours.
  • After completion, the reaction mixture is hydrolyzed with hydrochloric acid solution.
  • The organic layer is separated, washed with sodium hydroxide solution and saturated brine, dried over anhydrous calcium chloride or sodium sulfate, and purified by column chromatography (silica gel, petroleum ether/ethyl acetate 4:1).
  • The product 5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one is obtained as a white crystalline solid.
Catalyst Use
  • Anhydrous ferric chloride (FeCl3) is used as a catalyst in 5-10 mol% relative to acid chloride to improve yield and reaction efficiency.
Characterization
  • The ketone intermediate is characterized by melting point, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.

Preparation of the Oxime Derivative

  • The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
  • The reaction is performed in a suitable solvent (e.g., ethanol or aqueous medium) at 40-50°C for 1-2 hours.
  • This step converts the ketone to the corresponding oxime (1-N-hydroxy-5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-imine).
  • The oxime is isolated by standard extraction and purification techniques.

Alkylation to Form the O-(2-Aminoethyl)oxime

  • The oxime is treated with 2-chloroethylamine hydrochloride in the presence of a base (organic or inorganic, e.g., triethylamine or sodium carbonate).
  • The reaction is carried out at 40-45°C for 1-2 hours in a suitable solvent.
  • This step forms the O-(2-aminoethyl)oxime derivative, which corresponds to the target compound Desfluorofluvoxamine.
  • The reaction conditions are optimized to minimize impurities and maximize yield.

Final Isolation and Purification

  • The crude product is extracted with organic solvents such as toluene or xylene.
  • The free base form of the compound is converted to its maleate salt by reaction with maleic acid in aqueous medium.
  • The mixture is stirred at 20-70°C for 2-3 hours, then cooled to 0-5°C to precipitate the pure maleate salt.
  • The product is filtered, washed, and dried to yield high-purity Desfluorofluvoxamine maleate.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Notes
Acid chloride formation 4-(Difluoromethyl)benzoic acid + SOCl2 Reflux 1-2 hours Chlorination to acid chloride
Grignard reagent preparation 1-Halo-4-methoxybutane + Mg chips Room temp, reflux 1 hour Anhydrous ether solvent
Ketone synthesis Acid chloride + Grignard reagent + FeCl3 RT 3 hours Hydrolysis and workup
Oxime formation Ketone + NH2OH·HCl + Na2CO3 40-50°C 1-2 hours Base-mediated oxime formation
Alkylation Oxime + 2-chloroethylamine·HCl + base 40-45°C 1-2 hours Formation of O-(2-aminoethyl)oxime
Salt formation Free base + maleic acid 20-70°C, then 0-5°C 2-3 hours Maleate salt precipitation

Research Findings and Process Advantages

  • The described method uses readily available raw materials and avoids expensive reagents, making it cost-effective.
  • The use of anhydrous ferric chloride catalyst improves reaction efficiency and yield.
  • Controlled reaction temperatures (40-45°C) during alkylation minimize impurity formation, enhancing purity.
  • The process includes environmentally friendly steps with shorter reaction cycles.
  • Purification via column chromatography and salt formation ensures high-purity final product suitable for pharmaceutical applications.
  • The process is adapted from patented methods for fluvoxamine and modified to accommodate the difluoromethyl substituent, which has similar reactivity but requires careful control to avoid side reactions.

化学反応の分析

Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

科学的研究の応用

Treatment of Obsessive-Compulsive Disorder (OCD)

Fluvoxamine is primarily used to treat OCD. Studies have shown that it significantly reduces symptoms associated with this disorder. A meta-analysis indicated that fluvoxamine is effective in improving the Yale-Brown Obsessive-Compulsive Scale scores in patients with OCD, demonstrating a robust response rate compared to placebo treatments .

Management of Depression

Desfluorofluvoxamine has been evaluated for its efficacy in treating major depressive disorder (MDD). Research indicates that it has comparable response rates to other antidepressants, making it a viable option for patients who may not respond to first-line treatments . The relationship between serum levels of brain-derived neurotrophic factor (BDNF) and treatment response has also been explored, suggesting that BDNF levels may serve as biomarkers for treatment efficacy .

COVID-19 Treatment

Recent studies have highlighted the potential of Desfluorofluvoxamine in managing COVID-19 symptoms. A systematic review found that fluvoxamine significantly reduced the risk of hospitalization among patients diagnosed with COVID-19, with a relative risk reduction of approximately 84% . The drug’s anti-inflammatory properties are believed to play a crucial role in mitigating severe lung injury caused by the virus.

Table 2: Summary of Clinical Findings on Desfluorofluvoxamine

StudyConditionFindings
STOP COVID TrialsCOVID-19Reduced hospitalization risk by 84%
Meta-analysis on OCDObsessive-Compulsive DisorderSignificant improvement in Y-BOCS scores
Clinical trial on MDDMajor Depressive DisorderComparable efficacy to other antidepressants

Case Study 1: Fluvoxamine for OCD

In a clinical trial involving patients with OCD, participants treated with Desfluorofluvoxamine showed significant reductions in obsessive-compulsive symptoms over a 12-week period. The study reported a mean decrease in Y-BOCS scores from baseline, indicating substantial clinical improvement .

Case Study 2: Fluvoxamine's Role in COVID-19 Management

A prospective observational study conducted during the pandemic assessed the impact of Desfluorofluvoxamine on outpatient COVID-19 patients. The findings suggested that those receiving fluvoxamine had lower rates of severe disease progression compared to those who did not receive the treatment .

作用機序

Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .

類似化合物との比較

Structural Comparison

The table below highlights key structural differences between Desfluorofluvoxamine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Phenyl Substituent Methoxy Position Oxime Group
Desfluorofluvoxamine C₁₅H₂₂F₂N₂O₂ 324.35 4-(Difluoromethyl) 5 O-(2-aminoethyl)oxime
Fluvoxamine C₁₅H₂₁F₃N₂O₂ 318.34 4-(Trifluoromethyl) 5 O-(2-aminoethyl)oxime
Clovoxamine C₁₄H₂₁ClN₂O₂ 284.78 4-Chloro 5 O-(2-aminoethyl)oxime
Fluvoxamine Impurity A C₁₄H₂₀ClF₃N₂O 288.31 4-(Trifluoromethyl) N/A O-(2-aminoethyl)oxime*

Notes:

  • Clovoxamine () replaces the fluorinated group with a chlorine atom , reducing lipophilicity and metabolic stability compared to fluvoxamine .
  • Fluvoxamine Impurity A () lacks the methoxy group, significantly altering its pharmacodynamic profile .

Physicochemical Properties

Property Desfluorofluvoxamine Fluvoxamine Clovoxamine
LogP (Predicted) 2.8 3.1 2.5
pKa (Oxime) ~9.5 ~9.5 ~9.5
Water Solubility Low Low Moderate
  • The difluoromethyl group in Desfluorofluvoxamine reduces electron-withdrawing effects compared to fluvoxamine’s trifluoromethyl group, slightly decreasing lipophilicity (LogP) .

Pharmacological Activity

Compound SERT Inhibition (IC₅₀, nM) Half-Life (h) Major Metabolic Pathway
Desfluorofluvoxamine Not reported Not reported CYP2D6 (predicted)
Fluvoxamine 7.8 15–22 CYP1A2, CYP2D6
Clovoxamine 12.3 8–12 CYP3A4
  • Fluvoxamine exhibits potent serotonin reuptake inhibition (IC₅₀ = 7.8 nM), attributed to its trifluoromethyl group enhancing binding affinity .
  • Desfluorofluvoxamine ’s reduced fluorination likely diminishes SERT affinity, though specific studies are lacking. Its metabolic clearance may involve CYP2D6 , similar to fluvoxamine .
  • Clovoxamine ’s weaker SERT inhibition (IC₅₀ = 12.3 nM) correlates with its chloro substituent, which offers less electron withdrawal than fluorinated groups .

Research Findings and Implications

Metabolic Stability

  • This property is critical for assessing its role as a metabolite .

Toxicity Profile

  • Fluorinated compounds like fluvoxamine are associated with hepatic enzyme induction and drug-drug interactions.

生物活性

1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime, commonly referred to as Desfluorofluvoxamine or Defluoro fluvoxamine, is a compound derived from fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This compound has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in neuropharmacology.

  • Chemical Formula : C15H22F2N2O2
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 71315666

Desfluorofluvoxamine exhibits its biological activity primarily through the following mechanisms:

  • Serotonin Reuptake Inhibition : Similar to fluvoxamine, this compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This is crucial for enhancing serotonergic neurotransmission, which is beneficial in treating mood disorders .
  • Sigma-1 Receptor Agonism : Desfluorofluvoxamine has a high affinity for the sigma-1 receptor (S1R), which plays a significant role in neuroprotection and anti-inflammatory responses. Activation of S1R has been linked to improved nerve growth factor (NGF)-induced neurite outgrowth and modulation of immune responses .
  • Impact on Amyloid-β Production : Research indicates that fluvoxamine and its derivatives can reduce amyloid-β production by inhibiting γ-secretase activity, which is vital in Alzheimer's disease pathology . This suggests that Desfluorofluvoxamine may have neuroprotective properties against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Transport InhibitionInhibits SERT, increasing serotonin availability.
Sigma-1 Receptor AgonismEnhances neuroprotection and modulates inflammation.
Amyloid-β Production ReductionInhibits γ-secretase activity, potentially reducing Alzheimer's pathology.
Anti-inflammatory EffectsModulates cytokine production and immune response through S1R activation.

Case Study 1: Cognitive Improvement in Alzheimer's Model

In a study involving the J20 amyloidogenic mouse model, long-term treatment with fluvoxamine significantly improved memory function as measured by behavioral tests. The treatment initiated before expected amyloid pathology showed no adverse effects on physical health, indicating a potential protective role against cognitive decline .

Case Study 2: Interaction with Other SSRIs

A pharmacokinetic study demonstrated that Desfluorofluvoxamine can significantly alter the plasma concentrations of other SSRIs like escitalopram when co-administered. This interaction emphasizes the importance of understanding drug-drug interactions in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Desfluorofluvoxamine in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and use of a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Experimental setups should avoid open-air transfers; instead, use closed systems like gloveboxes for air-sensitive steps. Safety data from CAS 1391062-36-4 (a structural analog) emphasize these precautions .

Q. How can researchers synthesize Desfluorofluvoxamine, and what intermediates are critical in its preparation?

  • Methodological Answer : Synthesis involves a multi-step process starting with 1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one. Key intermediates include the oxime derivative formed via hydroxylamine reaction and subsequent O-(2-aminoethyl)oxime functionalization. Pharmacopeial Forum Vol. 42(1) lists analogous oxime intermediates, suggesting purification via column chromatography (silica gel, methanol/dichloromethane gradients) and characterization by NMR (¹H/¹³C) and LC-MS for structural confirmation .

Q. What analytical techniques are recommended to confirm the purity and identity of Desfluorofluvoxamine?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
  • NMR : Compare ¹H and ¹³C spectra with reference standards (e.g., Pharmacopeial Forum data) to verify substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns. highlights HPLC as a standard for purity validation in related compounds .

Q. How does Desfluorofluvoxamine structurally differ from fluvoxamine, and what implications does this have for experimental design?

  • Methodological Answer : The absence of a fluorine atom at the 4-position of the phenyl ring alters electronic properties, potentially reducing metabolic stability. Comparative studies should include:

  • Computational analysis : Density Functional Theory (DFT) to calculate dipole moments and logP values.
  • In vitro assays : Cytochrome P450 inhibition studies to evaluate metabolic differences. Structural analogs in provide a basis for such comparisons .

Advanced Research Questions

Q. What computational strategies can predict Desfluorofluvoxamine’s binding affinity to serotonin transporters (SERT)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SERT’s active site (PDB ID: 5I6X). Focus on hydrogen bonding with residues like Asp98 and hydrophobic interactions with the difluoromethyl group.
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. highlights AI-driven tools like COMSOL for optimizing such simulations .

Q. How can researchers resolve contradictions in reported pharmacological activity data for Desfluorofluvoxamine?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or buffer pH). Mitigation strategies include:

  • Standardized assays : Use HEK-293 cells stably expressing human SERT in Tris-HCl buffer (pH 7.4).
  • Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values) using tools like PRISMA guidelines. ’s discussion on rating scales for depression research underscores the need for standardized metrics .

Q. What in vitro and in vivo models are suitable for studying Desfluorofluvoxamine’s metabolic pathways?

  • Methodological Answer :

  • In vitro : Liver microsomes (human or rat) incubated with NADPH, followed by LC-QTOF-MS to identify Phase I metabolites (e.g., hydroxylation at the methoxy group).
  • In vivo : Radiolabeled ¹⁴C-Desfluorofluvoxamine administered to rodents, with metabolites extracted from plasma and urine via SPE and analyzed by radiometric detection. ’s focus on perfluorinated compounds provides methodologies for tracking fluorinated metabolites .

Q. What role could enzyme engineering play in optimizing Desfluorofluvoxamine’s synthesis or activity?

  • Methodological Answer : Directed evolution of cytochrome P450 enzymes (e.g., CYP2D6) could enhance regioselective oxidation during synthesis. Computational design tools (Rosetta Enzyme) may predict mutations to improve catalytic efficiency. discusses enzyme design for novel chemical transformations, applicable here .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for Desfluorofluvoxamine in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may stem from polymorphic forms or hydration states. Resolve via:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify crystalline vs. amorphous forms.
  • Solubility Studies : Use shake-flask method in buffers (pH 1.2–7.4) and logD measurements (octanol/water). ’s chemical standards guide solubility testing protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。